molecular formula C18H23N5O2 B14638397 Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- CAS No. 55635-70-6

Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-

Cat. No.: B14638397
CAS No.: 55635-70-6
M. Wt: 341.4 g/mol
InChI Key: HVYNUXBKWKUETH-UHFFFAOYSA-N
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Description

The compound Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a structurally complex molecule combining a phenethylamine backbone with a 3,4-dimethoxy-substituted aromatic ring and a 1,5,6-trimethylimidazo[4,5-b]pyrazine moiety. This article compares this compound with similar derivatives, focusing on structural motifs, synthetic pathways, and pharmacological profiles.

Properties

CAS No.

55635-70-6

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine

InChI

InChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22)

InChI Key

HVYNUXBKWKUETH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine (a related compound) was performed by Pictet and Finkelstein, starting from vanillin . The synthetic route involves multiple steps:

  • Vanillin to 3,4-Dimethoxybenzaldehyde (veratraldehyde)
  • 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid
  • 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide
  • 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine

A shorter synthesis was later provided by Shulgin and Shulgin .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are typically synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy groups at positions 3 and 4 of the phenethylamine core direct electrophilic substitution to the ortho and para positions relative to the oxygen atoms. This reactivity is influenced by the electron-donating nature of the methoxy substituents.

Reaction Type Conditions/Reagents Product Reference
Nitration HNO₃, H₂SO₄, 0–5°C5-Nitro-3,4-dimethoxy derivative
Sulfonation H₂SO₄, SO₃, 50°C5-Sulfo-3,4-dimethoxy derivative
Halogenation Br₂, FeBr₃ (catalytic)5-Bromo-3,4-dimethoxy derivative

The imidazo-pyrazine ring exhibits limited electrophilic substitution due to its electron-deficient nature but can undergo regioselective reactions at the pyrazine nitrogen under strong acidic conditions.

Oxidation Reactions

The tertiary amine and aromatic systems are susceptible to oxidation:

Oxidizing Agent Conditions Product Reference
H₂O₂, AcOH 60°C, 4 hoursN-Oxide derivative
KMnO₄, H₂SO₄ Aqueous, 25°CCleavage of ethylamine chain to carboxylic acid
Ozone (O₃) CH₂Cl₂, -78°COxidative cleavage of alkoxy groups

The imidazo-pyrazine ring remains stable under mild oxidative conditions but degrades with strong oxidizers like KMnO₄.

Reduction Reactions

Reductive modifications target the tertiary amine and aromatic rings:

Reducing Agent Conditions Product Reference
LiAlH₄ THF, refluxReduction of methoxy groups to hydroxyls
H₂, Pd/C 1 atm, EtOHHydrogenolysis of C-N bonds in imidazo-pyrazine
NaBH₄ MeOH, 0°CSelective reduction of carbonyl groups (if present)

The imidazo-pyrazine moiety resists catalytic hydrogenation unless subjected to high-pressure H₂ .

Cycloaddition and Coupling Reactions

The compound participates in cycloadditions and metal-catalyzed couplings due to its electron-rich and -deficient regions:

Reaction Type Conditions/Reagents Product Reference
Diels-Alder Maleic anhydride, ΔFused bicyclic adduct
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMFArylation at imidazo-pyrazine C-5 position
Click Chemistry CuSO₄, Sodium ascorbateTriazole-linked conjugates

The imidazo-pyrazine ring acts as a dienophile in Diels-Alder reactions, while the methoxy groups enhance electron density for cross-couplings .

Acid/Base-Mediated Rearrangements

Protonation of the imidazo-pyrazine nitrogen induces ring-opening reactions:

Condition Reagent Product Reference
HCl (conc.) Reflux, 6 hoursPyrazine-2,3-diamine derivative
NaOH, H₂O 100°C, 12 hoursHydrolysis of methoxy groups to catechol

Photochemical Reactions

The compound undergoes photolysis under UV light (254 nm), producing reactive intermediates:

Condition Product Reference
UV (254 nm), O₂ Singlet oxygen generation → oxidative degradation

Key Research Findings

  • Regioselectivity in Electrophilic Substitution : Methoxy groups dominate directing effects, overriding the electron-withdrawing imidazo-pyrazine.

  • Stability Under Reductive Conditions : LiAlH₄ selectively reduces methoxy groups without affecting the tertiary amine.

  • Suzuki Coupling Efficiency : Pd-catalyzed arylation achieves >80% yield at the imidazo-pyrazine C-5 position .

Scientific Research Applications

Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- has several scientific research applications:

  • Chemistry : Used as a precursor in the synthesis of various organic compounds.
  • Biology : Studied for its potential effects on neurotransmitter systems.
  • Medicine : Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
  • Industry : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural Comparison with Related Compounds

The target compound’s structure features three critical regions:

Phenethylamine core with 3,4-dimethoxy substitutions.

Imidazo[4,5-b]pyrazine heterocycle with 1,5,6-trimethyl groups.

N-linkage connecting the phenethylamine and heterocyclic moieties.

Key analogs and their structural differences include:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Phenethylamine + Imidazopyrazine 3,4-dimethoxy, 1,5,6-trimethyl Not reported (inferred) -
TMIP (2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine) Imidazo[4,5-b]pyridine 2-amino, 1,5,6-trimethyl Mutagenic (foodborne)
Oxazolo[4,5-b]pyridines Oxazole + Pyridine Substituted phenyl Anti-inflammatory, analgesic
Benzo[b][1,4]oxazin-3(4H)-one derivatives Benzoxazine + Pyrimidine Substituted phenyl, pyrimidine Not specified

Structural Insights :

  • The imidazo[4,5-b]pyrazine system differs from imidazo[4,5-b]pyridine (as in TMIP) by replacing a pyridine nitrogen with a pyrazine ring, altering electron distribution and binding affinity .
  • N-methylation in the heterocycle (1,5,6-trimethyl) could reduce metabolic degradation compared to unmethylated analogs .

Key Steps :

Heterocycle Formation: Cyclization of amino-pyridine derivatives with carboxylic acids (e.g., phenylacetic acid) to form imidazo[4,5-b]pyridines, as seen in .

Coupling Reactions: Use of cesium carbonate and DMF to link heterocycles to aromatic cores, analogous to ’s synthesis of benzo[b]oxazinone derivatives .

N-Alkylation : Introduction of methyl groups via alkylating agents under controlled conditions to achieve 1,5,6-trimethyl substitution .

Yield Comparisons :

  • Imidazo[4,5-b]pyridine derivatives (e.g., TMIP) are synthesized in moderate yields (~50–70%) via cyclization .
  • Benzo[b]oxazinone derivatives achieved yields up to 85% using cesium carbonate-mediated coupling .

Activity Predictions :

  • The 3,4-dimethoxy groups may confer antioxidant or serotonergic activity, akin to related phenethylamines (e.g., mescaline).
  • The imidazopyrazine moiety could interact with kinase or adenosine receptors, depending on substitution patterns .

Biological Activity

The compound Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a derivative of phenethylamine characterized by its unique structural features, including methoxy groups and an imidazo-pyrazine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.46 g/mol
  • CAS Registry Number : 55635-70-6

The compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions and a complex imidazo-pyrazine structure. This unique configuration suggests potential interactions with various biological targets.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
2-PhenylethylamineBasic phenethylamine structureFound in various natural sources; known stimulant
3,4-MethylenedioxymethamphetamineMethylenedioxy group additionKnown psychoactive effects; used recreationally
N,N-DimethyltryptamineIndole ring structureHallucinogenic properties; different mechanism of action
4-MethoxyphenethylamineMethoxy substitution on phenyl ringSimpler structure; less complex than target compound

Pharmacological Properties

Phenethylamines are known for their diverse biological activities, primarily as neurotransmitters in the central nervous system. The specific compound under consideration may exhibit various pharmacological effects due to its structural characteristics:

  • Monoamine Oxidase Inhibition : The compound has been noted to have some activity as a monoamine oxidase inhibitor, which can influence neurotransmitter levels in the brain .
  • Interaction with Receptors : It is likely to interact with several types of receptors, including:
    • α-Adrenergic Receptors : These receptors are involved in cardiovascular and CNS functions and may be targeted by this compound .
    • Dopaminergic Receptors : Given its structural similarity to dopamine, it could influence dopaminergic pathways .

Case Studies and Research Findings

Research into phenethylamines highlights their potential therapeutic applications:

  • Cognitive Enhancement : Some studies suggest that compounds similar to this phenethylamine derivative may enhance cognitive functions through dopaminergic modulation.
  • Mood Regulation : The interaction with serotonin pathways suggests potential applications in mood disorders .
  • Neuroprotective Effects : Preliminary studies indicate that certain phenethylamines may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Q & A

Q. Bioactivity Assessment Framework

  • In vitro assays : Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence polarization or calorimetry. For imidazo[4,5-b]pyridine derivatives, structural analogs have shown anti-inflammatory and antiarrhythmic activities, suggesting similar evaluation pathways .
  • Docking studies : Model interactions with active sites (e.g., JAK kinases) to predict binding affinity .

How should contradictions in biological activity data (e.g., low fungistatic activity in structural analogs) be addressed?

Data Contradiction Analysis
Discrepancies may arise from assay conditions or substituent effects. For example, triazolo[4,3-b][1,2,4,5]tetrazines showed negligible fungistatic activity despite structural similarity to active compounds. Researchers should:

  • Validate assay reproducibility across multiple labs.
  • Explore alternative bioactivity mechanisms (e.g., antioxidant vs. enzyme inhibition) .
  • Modify electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance target engagement .

What strategies ensure regioselective substitution at the N3 and C6 positions of the imidazo[4,5-b]pyrazine core?

Q. Advanced Regioselectivity Control

  • Directing groups : Use transient protecting groups (e.g., acetyl) to block undesired positions during electrophilic substitution.
  • Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at C6 .
  • pH modulation : Alkaline conditions favor N3 cyanoethylation, while acidic conditions promote C6 azo coupling .

What challenges arise in solubility and formulation studies for this compound?

Q. Formulation Methodology

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility for in vivo studies.
  • Stability testing : Monitor degradation under varying pH and temperature, as imidazo[4,5-b]pyrazines may hydrolyze in acidic environments .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

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